molecular formula C9H9N3O2 B13016781 methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate

methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Cat. No.: B13016781
M. Wt: 191.19 g/mol
InChI Key: UJGXRUTZDMXMRU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate is an organic compound with the molecular formula C9H9N3O2. It is a heterocyclic compound that contains both pyrazole and pyridine rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The resulting intermediate is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 1-methylpyrazolo[4,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-4-10-8(9(13)14-2)6(7)5-11-12/h3-5H,1-2H3

InChI Key

UJGXRUTZDMXMRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)C(=O)OC

Origin of Product

United States

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